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3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane

Molecular weight Silicon content Branched siloxane

3‑Ethyl‑1,1,1,5,5,5‑hexamethyl‑3‑trimethylsilanyloxy‑trisiloxane (CAS 18030‑66‑5), also named ethyltris(trimethylsiloxy)silane, is a branched tetrasiloxane of formula C₁₁H₃₂O₃Si₄ and molecular weight 324.71 g·mol⁻¹ [REFS‑1]. Its architecture features a central silicon atom bound to one ethyl group and three trimethylsiloxy (–OSi(CH₃)₃) branches, giving a compact, globular shape with no hydrogen‑bond donors and a computed topological polar surface area of 27.7 Ų [REFS‑1][REFS‑2].

Molecular Formula C11H32O3Si4
Molecular Weight 324.71 g/mol
CAS No. 18030-66-5
Cat. No. B095391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane
CAS18030-66-5
Molecular FormulaC11H32O3Si4
Molecular Weight324.71 g/mol
Structural Identifiers
SMILESCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C11H32O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H2,1-10H3
InChIKeyFNJRMGIMHUHYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane (CAS 18030‑66‑5) – Structural, Physicochemical & Procurement Baseline


3‑Ethyl‑1,1,1,5,5,5‑hexamethyl‑3‑trimethylsilanyloxy‑trisiloxane (CAS 18030‑66‑5), also named ethyltris(trimethylsiloxy)silane, is a branched tetrasiloxane of formula C₁₁H₃₂O₃Si₄ and molecular weight 324.71 g·mol⁻¹ [REFS‑1]. Its architecture features a central silicon atom bound to one ethyl group and three trimethylsiloxy (–OSi(CH₃)₃) branches, giving a compact, globular shape with no hydrogen‑bond donors and a computed topological polar surface area of 27.7 Ų [REFS‑1][REFS‑2]. It belongs to the class of low‑molecular‑weight branched siloxanes that serve as industrial oils, cosmetic intermediates, electronic materials reactants, and self‑assembly / contact‑printing precursors [REFS‑3].

Why Generic Substitution Fails for 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane


Branched tris(trimethylsiloxy)silanes are often treated as a commodity class, but the identity of the fourth substituent on the central silicon – ethyl versus methyl, hydrido, or a fourth –OSi(CH₃)₃ – creates quantifiable differences in boiling point, density, refractive index, silicon content, and steric profile [REFS‑1][REFS‑2]. These differences directly affect vapour‑pressure‑driven deposition processes, the viscosity and wetting behaviour of formulated oils, and the packing density of self‑assembled monolayers [REFS‑3]. Because downstream applications in micro‑contact printing, electronic materials, and siloxane oligomer synthesis are sensitive to these parameters, substituting the ethyl‑capped compound with a cheaper methyl or hydrido analog without adjusting process conditions can shift film thickness, contact angle, or thermal stability outside the validated window [REFS‑3].

Quantitative Differentiation Guide: 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane vs. Closest Analogs


Molecular Weight & Silicon Density: Ethyl‑capped vs. Methyl‑capped and Tetrakis Analogs

The ethyl substituent increases molecular weight by ~14 g·mol⁻¹ relative to the methyl analog and reduces total silicon content vs. the tetrakis analog, giving this compound an intermediate position in the branched siloxane family [REFS‑1][REFS‑2]. This directly influences gravimetric loading in formulations and the atomic % silicon delivered in CVD or plasma‑polymer deposition processes.

Molecular weight Silicon content Branched siloxane

Boiling Point Differentiation: Ethyl‑capped vs. Methyl‑capped Branched Siloxanes

Replacing the methyl group on the central silicon with an ethyl group raises the atmospheric boiling point by approximately 193 °C (253 °C vs. ~60 °C for the methyl analog at reduced pressure), reflecting stronger intermolecular dispersion forces [REFS‑1][REFS‑2]. This large gap allows straightforward separation of the ethyl‑capped product from unreacted methyl‑capped impurities during distillation.

Boiling point Thermal separation Branched siloxane purification

Density & Refractive Index: Ethyl‑capped vs. Methyl‑capped and Hydrido Analogs

The ethyl‑capped compound exhibits a density of 0.873 g·cm⁻³ and refractive index n ≈1.415 [REFS‑1], both higher than the methyl analog (d 0.849 g·cm⁻³) [REFS‑2] and the hydrido analog tris(trimethylsiloxy)silane (d 0.852 g·cm⁻³, n 1.386) [REFS‑3]. The higher values arise from the greater polarizability and mass of the ethyl substituent.

Density Refractive index Optical properties Formulation consistency

Steric Bulk & Self‑Assembly Monolayer (SAM) Packing: Ethyl vs. Methyl and Hydrido Analogs

The ethyl substituent on the central silicon provides a larger van der Waals volume than methyl (CH₃ → CH₂CH₃ adds ~14 cm³·mol⁻¹) and eliminates the reactive Si–H site present in tris(trimethylsiloxy)silane [REFS‑1][REFS‑2]. This alters the molecular footprint and tilt angle when the compound is used as a self‑assembly precursor in micro‑contact printing, as disclosed in patent and vendor application categories [REFS‑3]. Quantitative monolayer packing data are not publicly available for this specific compound, but the difference in substituent volume is well‑established from group contribution methods.

Self-assembled monolayer Steric hindrance Contact printing Surface modification

Best Application Scenarios for 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane Based on Differentiated Properties


High‑Purity Silicone Oil for Cosmetics and Personal Care Requiring Low Irritancy

The elevated boiling point (253 °C at 760 mmHg) [REFS‑1] allows the ethyl‑capped branched siloxane to be distilled to very high purity, meeting the <0.1 wt% low‑boiling impurity threshold demanded for cosmetic oils [REFS‑2]. Its intermediate density and refractive index provide a distinct QC fingerprint that is absent in the methyl and tetrakis analogs.

Self‑Assembly and Micro‑Contact Printing Inks Requiring Tunable Molecular Footprint

The ethyl substituent offers ~2× the van der Waals volume of a methyl group but only ~31% of the volume of a fourth –OSi(CH₃)₃ branch [REFS‑3]. This intermediate steric profile can be exploited to adjust monolayer packing density and ink transfer characteristics in micro‑contact printing and SAM‑based patterning processes [REFS‑4].

Precursor for Plasma‑Enhanced CVD of Organosilicon Films with Controlled Silicon Content

With a silicon content of 34.6 wt% – intermediate between the methyl analog (36.1 wt%) and the tetrakis analog (36.4 wt%) – the compound offers a distinct Si‑delivery profile for plasma‑polymer deposition [REFS‑5][REFS‑6]. The ethyl group also contributes carbon that can tune the organic/inorganic balance of the resulting SiCOH low‑k dielectric films.

Research Intermediate for Branched Siloxane Dendrimer and Functional Material Synthesis

The single ethyl substituent provides a chemically inert, non‑hydrolysable anchor that differentiates this building block from the reactive Si–H analog (tris(trimethylsiloxy)silane) [REFS‑7]. This inertness simplifies reaction design when the three –OSi(CH₃)₃ branches are intended to remain intact during further functionalization steps.

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